N-アセチル-L-セリン

概要

説明

N-アセチルセリンは、タンパク質生成αアミノ酸L-セリンの生物学的に利用可能なN末端キャップ型です。 N-アセチルセリンは、特定のN-アセチルトランスフェラーゼの直接合成またはN-アセチル化タンパク質の特定の加水分解酵素によるタンパク質分解によって生成できます .

科学的研究の応用

N-Acetyl-Serine has a wide range of scientific research applications, including:

作用機序

N-アセチルセリンは、さまざまな分子標的と経路を通じてその効果を発揮します。 それは、タンパク質の安定性と機能に影響を与える可能性のあるタンパク質のアセチル化に関与しています 。 アセチル化プロセスは、アミノ酸にアセチル基を転移するN-アセチルトランスフェラーゼによって触媒されます 。 この修飾は、タンパク質間の相互作用、酵素活性、および細胞シグナル伝達経路に影響を与える可能性があります .

生化学分析

Biochemical Properties

N-Acetyl-L-serine plays a crucial role in various biochemical reactions. This pathway is finely regulated via feedback inhibition and stimulation of enzymatic activities .

In the biosynthesis of cysteine, Serine acetyltransferase (SATase) catalyzes the formation of O-acetyl-serine (OAS) from L-serine . N-Acetyl-L-serine can be seen as a form of activated serine, ready to participate in subsequent reactions .

Cellular Effects

N-Acetyl-L-serine influences various cellular processes. It is involved in the regulation of nutrient and metabolite movement between blood and the brain . It is also involved in the modulation of specific serine-related metabolic pathways in the liver .

Molecular Mechanism

The molecular mechanism of N-Acetyl-L-serine involves its conversion to O-acetyl-serine by SATase, which is a key step in the biosynthesis of cysteine . This reaction links the serine metabolism to cysteine biosynthesis . The SATase enzyme itself is subject to feedback regulation by cysteine, ensuring a balanced production of cysteine in the cell .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in long-term metabolic processes, such as the biosynthesis of cysteine .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of N-Acetyl-L-serine in animal models. It is known that L-serine, the parent compound of N-Acetyl-L-serine, has been studied in animal models, where it has shown neuroprotective effects .

Metabolic Pathways

N-Acetyl-L-serine is involved in the Asp-family amino acid biosynthetic pathway, leading to the production of cysteine . It is also involved in the phosphorylated pathway of serine synthesis .

Transport and Distribution

N-Acetyl-L-serine is transported and distributed within cells and tissues as part of its role in various metabolic processes. It is involved in the regulation of nutrient and metabolite movement between blood and the brain .

Subcellular Localization

The subcellular localization of N-Acetyl-L-serine is not explicitly documented in the literature. The enzymes involved in its metabolic pathways, such as SATase, have been found in various subcellular compartments. For instance, SATase isoforms have been found in the cytosol, chloroplasts, and mitochondria .

準備方法

合成経路と反応条件

N-アセチルセリンは、さまざまな方法で合成できます。 一般的な方法の1つは、メタノールまたはエタノールを使用したセリンのエステル化、続いてスルホキシドクロリドによる塩素化、およびその後のアシル化 です。アシル化された生成物を再結晶化して、N-アセチルセリンを得ます。 この方法は、反応収率が高く、副生成物が最小限であるため、効率的です .

工業的生産方法

工業的な設定では、N-アセチルセリンは、セリンにアセチル基を転移する触媒作用を有するN-アセチルトランスフェラーゼの酵素作用によって生成できます 。この方法は、高純度のN-アセチルセリンを生成するための特異性と効率性があるため、有利です。

化学反応の分析

反応の種類

N-アセチルセリンは、次のようなさまざまな化学反応を起こします。

酸化: N-アセチルセリンは、対応するオキソ誘導体を形成するために酸化できます。

還元: 還元反応は、N-アセチルセリンを還元形に変換できます。

置換: N-アセチルセリンは、官能基が他の基に置き換えられる置換反応に関与できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤として過酸化水素、還元剤として水素化ホウ素ナトリウム、および置換反応用のさまざまな求核剤が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、N-アセチルセリンの酸化は、オキソ誘導体を生成する可能性があり、一方、還元は、化合物の還元形を生成する可能性があります .

科学研究の応用

N-アセチルセリンは、次のような幅広い科学研究の応用があります。

類似化合物との比較

N-アセチルセリンは、次のような他の類似化合物と比較できます。

N-アセチルメチオニン: 同様の特性と機能を備えた別のN-アシル化アミノ酸.

N-アセチルシステイン: 抗酸化特性と医療処置での使用で知られています.

O-アセチルセリン: システインの生合成における前駆体.

特性

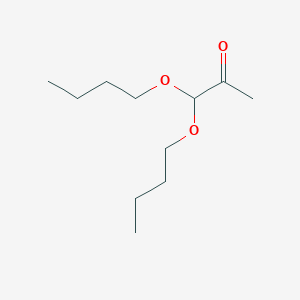

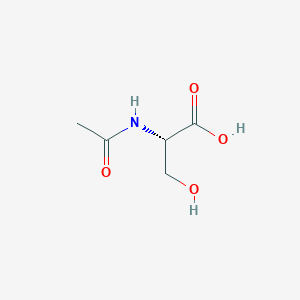

IUPAC Name |

(2S)-2-acetamido-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIHLJJYMXLCOY-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167615 | |

| Record name | N-Acetylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16354-58-8 | |

| Record name | Acetylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16354-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98518XGZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207.6 °C | |

| Record name | N-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Acetylserine acts as the physiological inducer of the cysteine regulon in bacteria like Klebsiella aerogenes and Salmonella typhimurium. [, ] It binds to the CysB protein, a LysR-type transcriptional regulator, enhancing its binding to the cysJIH promoter and diminishing its binding to the cysB promoter. [] This interaction ultimately promotes the transcription of genes involved in cysteine biosynthesis.

A: Research suggests that N-Acetylserine can indirectly influence the renin-angiotensin system. Studies show that N-Acetylcysteine, a related compound with a sulfhydryl group, inhibits angiotensin-converting enzyme (ACE) activity in vivo. [, , ] This inhibition leads to a reduced pressor effect of angiotensin I and decreased plasma angiotensin II levels. [, ] While the study specifically investigated N-Acetylcysteine, it suggests a potential link between N-acetylserine and the renin-angiotensin system, which warrants further investigation.

ANone: The molecular formula of N-Acetylserine is C5H9NO4, and its molecular weight is 147.13 g/mol.

ANone: The provided research papers primarily focus on the biological activity and metabolic pathways of N-Acetylserine. Information about its material compatibility and stability under various conditions is limited within these studies.

ANone: While N-Acetylserine plays a crucial role in regulating cysteine biosynthesis, the provided research doesn't directly attribute any catalytic properties to the molecule itself. Its primary function, as highlighted, is its interaction with regulatory proteins like CysB.

ANone: The provided research papers primarily focus on experimental investigations of N-Acetylserine. While computational chemistry and modeling could offer valuable insights into its interactions and properties, these specific studies don't delve into such analyses.

A: The presence of a sulfhydryl group in N-Acetylcysteine is crucial for its ability to enhance the hypotensive effect of nitroglycerin and reverse nitrate tolerance in rats. [] Conversely, N-Acetylserine, which has a hydroxyl group in place of the sulfhydryl group, did not exhibit the same protective effects against nitrate tolerance. [] This difference highlights the importance of the sulfhydryl group for the specific biological activities related to nitrate tolerance and the hypotensive effects of nitroglycerin.

A: Yes, the acetylation of serine to form N-Acetylserine can significantly alter its recognition by enzymes and transporters. For instance, N-acetylserine is a substrate for acylamino acid-releasing enzymes, which specifically cleave the N-acetyl group. [] This modification differentiates N-acetylserine from serine in metabolic pathways and protein synthesis.

ANone: The provided research papers primarily focus on the biological roles and mechanisms of action of N-Acetylserine. Detailed information regarding its stability under various conditions and specific formulation strategies to improve its stability, solubility, or bioavailability is limited within these studies.

ANone: The research papers provided don't explicitly address SHE regulations for N-Acetylserine. It's important to consult relevant regulatory guidelines and safety data sheets for handling and usage.

ANone: While the research highlights the biological activity of N-Acetylserine, it doesn't delve into the specifics of its ADME profile. Further research is needed to understand how it's processed within the body.

ANone: The provided research mainly focuses on the mechanistic aspects of N-Acetylserine, particularly its role as an inducer in cysteine biosynthesis and its potential implications for the renin-angiotensin system. While it highlights the compound's biological relevance, detailed studies on its efficacy in specific cell-based assays or animal models are not extensively covered in these papers. Further research is needed to explore its therapeutic potential.

ANone: While the provided research focuses on the biological activities of N-Acetylserine, it does not extensively cover detailed toxicology studies or long-term safety data. Further research is necessary to establish its safety profile comprehensively.

ANone: The provided research papers primarily focus on the fundamental biological roles and mechanisms of action of N-Acetylserine. In-depth information concerning drug delivery, biomarkers, environmental impact, and other related aspects requires further investigation and is not extensively addressed in these specific studies.

ANone: Some key historical findings related to N-Acetylserine include:

- Identification as an inducer of cysteine biosynthesis: Early research identified N-Acetylserine as a key molecule involved in regulating cysteine biosynthesis in bacteria. [, ] This discovery highlighted its importance in amino acid metabolism and regulation.

- Elucidation of its interaction with CysB protein: Studies uncovered the specific interaction between N-Acetylserine and the CysB protein, a transcriptional regulator. [, ] This finding provided crucial insights into the molecular mechanisms by which N-Acetylserine influences gene expression related to cysteine biosynthesis.

- Potential role in nitrate tolerance and the renin-angiotensin system: More recent research suggests a potential link between N-Acetylserine and the renin-angiotensin system. [, , ] This connection stemmed from studies on N-Acetylcysteine, which shares structural similarities with N-Acetylserine.

ANone: Potential areas for interdisciplinary research and collaboration involving N-Acetylserine include:

- Exploring its role in gut microbiota and health: Research suggests that N-Acetylserine may be involved in modulating gut microbiota and influencing host health. [] Collaborative efforts between microbiologists, immunologists, and nutritionists could shed light on the intricate interplay between diet, gut microbiota, and N-Acetylserine, potentially leading to novel strategies for improving gut health and overall well-being.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。